![molecular formula C18H25NO3 B5002665 ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate CAS No. 6077-96-9](/img/structure/B5002665.png)
ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate
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Overview
Description
Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate is an organic compound with the molecular formula C18H25NO3 This compound features a cyclohexyl group, a 4-methylphenylamino group, and an oxopropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate compound.
Amination: The intermediate is then reacted with 4-methylaniline under acidic conditions to introduce the 4-methylphenylamino group.
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing techniques like recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 2-cyclohexyl-3-aminopropanoate: Lacks the 4-methylphenyl group, resulting in different chemical properties and applications.
Ethyl 2-phenyl-3-[(4-methylphenyl)amino]-3-oxopropanoate: Contains a phenyl group instead of a cyclohexyl group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-cyclohexyl-3-(4-methylanilino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-3-22-18(21)16(14-7-5-4-6-8-14)17(20)19-15-11-9-13(2)10-12-15/h9-12,14,16H,3-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAIABBUSPOXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387261 |
Source
|
Record name | ST037907 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6077-96-9 |
Source
|
Record name | ST037907 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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